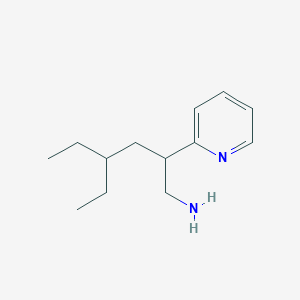
1-(2-Fluoroethyl)-1H-indol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluoroethyl group in this compound enhances its chemical properties, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-indol-7-amine typically involves the introduction of a fluoroethyl group to the indole structure. One common method is the nucleophilic substitution reaction where a suitable indole precursor reacts with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound with higher purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethyl)-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-1H-indol-7-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-1H-indol-7-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-1H-indole: Similar structure but lacks the amine group.
1-(2-Fluoroethyl)-1H-indol-3-amine: Similar structure with the amine group at a different position.
1-(2-Fluoroethyl)-1H-indol-5-amine: Similar structure with the amine group at the 5-position.
Uniqueness: 1-(2-Fluoroethyl)-1H-indol-7-amine is unique due to the specific positioning of the fluoroethyl and amine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H11FN2 |
|---|---|
Peso molecular |
178.21 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)indol-7-amine |
InChI |
InChI=1S/C10H11FN2/c11-5-7-13-6-4-8-2-1-3-9(12)10(8)13/h1-4,6H,5,7,12H2 |
Clave InChI |
GURIIEUOYRUKEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)N(C=C2)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




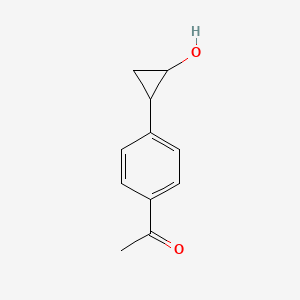

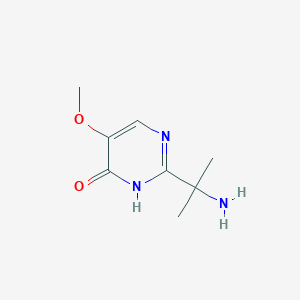
![10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13155892.png)
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
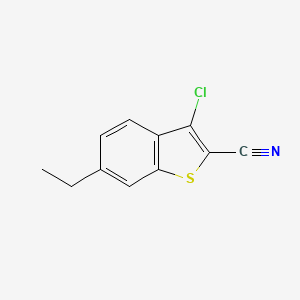


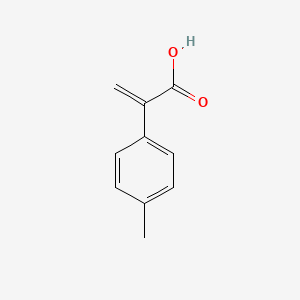
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)
